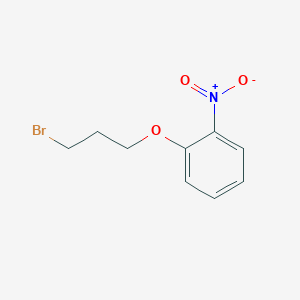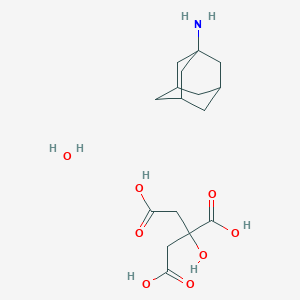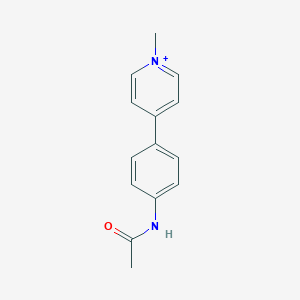
1-Methyl-4-(4'-acetamidophenyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4'-acetamidophenyl)pyridinium (abbreviated as MAP) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MAP is a positively charged organic molecule that can interact with negatively charged biological molecules such as DNA and proteins. This property makes MAP a useful tool for studying various biological processes and mechanisms.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is based on its ability to interact with negatively charged biological molecules such as DNA and proteins. When 1-Methyl-4-(4'-acetamidophenyl)pyridinium binds to these molecules, it can alter their structure and function, leading to changes in cellular processes and signaling pathways. The exact mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is still under investigation, but it is believed to involve electrostatic interactions and hydrogen bonding.
Biochemische Und Physiologische Effekte
1-Methyl-4-(4'-acetamidophenyl)pyridinium has been shown to have a number of biochemical and physiological effects, including the ability to inhibit protein-protein interactions, modulate enzyme activity, and alter gene expression. These effects can have important implications for various biological processes, such as cell signaling, metabolism, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-4-(4'-acetamidophenyl)pyridinium in scientific research is its ability to interact with negatively charged biological molecules, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using 1-Methyl-4-(4'-acetamidophenyl)pyridinium, such as its potential toxicity and limited solubility in aqueous solutions. Careful consideration must be given to the concentration and exposure time of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in experiments to avoid unwanted effects.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Methyl-4-(4'-acetamidophenyl)pyridinium, including the development of new methods for synthesizing and characterizing the compound, as well as the exploration of its potential applications in drug discovery and disease diagnosis. Some possible areas of research include the use of 1-Methyl-4-(4'-acetamidophenyl)pyridinium as a fluorescent probe for imaging biological processes in vivo, the development of 1-Methyl-4-(4'-acetamidophenyl)pyridinium-based therapies for cancer and other diseases, and the investigation of the role of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in various physiological processes such as inflammation and oxidative stress.
Synthesemethoden
1-Methyl-4-(4'-acetamidophenyl)pyridinium can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 4-acetamidobenzaldehyde with methylpyridine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4'-acetamidophenyl)pyridinium has been used in a wide range of scientific studies, including DNA sequencing, protein structure analysis, and drug discovery. One of the most important applications of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is in the field of biochemistry, where it is used to study the interactions between proteins and other biomolecules. 1-Methyl-4-(4'-acetamidophenyl)pyridinium can also be used as a fluorescent probe to visualize biological processes in living cells.
Eigenschaften
CAS-Nummer |
106362-27-0 |
|---|---|
Produktname |
1-Methyl-4-(4'-acetamidophenyl)pyridinium |
Molekularformel |
C14H15N2O+ |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
N-[4-(1-methylpyridin-1-ium-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-14-5-3-12(4-6-14)13-7-9-16(2)10-8-13/h3-10H,1-2H3/p+1 |
InChI-Schlüssel |
CBYFCTZDCHHFOQ-UHFFFAOYSA-O |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Andere CAS-Nummern |
106362-27-0 |
Synonyme |
1-methyl-4-(4'-acetamidophenyl)pyridinium 1-methyl-4-(4'-acetamidophenyl)pyridinium iodide MACPP+ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



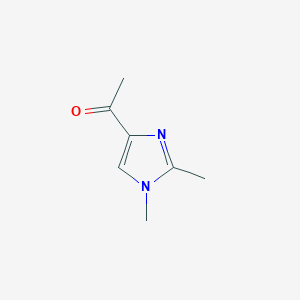
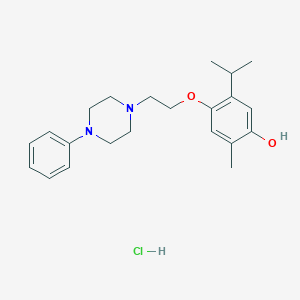
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

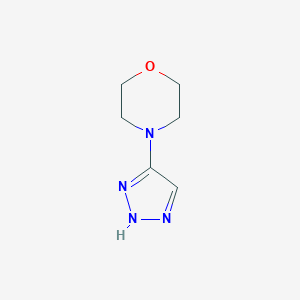

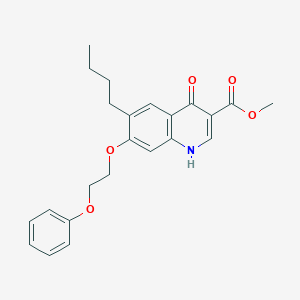
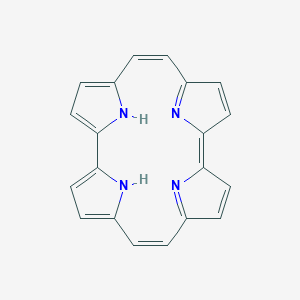
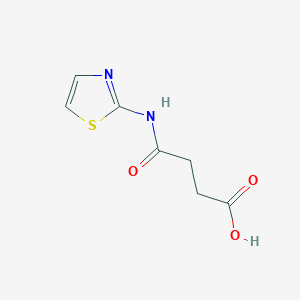
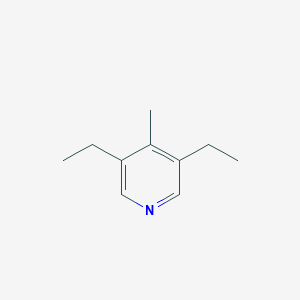
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)

